molecular formula C5H6BrN3 B6198254 5-bromo-1-cyclopropyl-1H-1,2,4-triazole CAS No. 2323631-79-2

5-bromo-1-cyclopropyl-1H-1,2,4-triazole

Cat. No.: B6198254
CAS No.: 2323631-79-2
M. Wt: 188
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Description

5-Bromo-1-cyclopropyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C5H6BrN3 It is a member of the triazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-cyclopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with brominated triazole precursors. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are often used to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For instance, oxidation can lead to the formation of triazole N-oxides.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in drug discovery.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products: The major products formed from these reactions include substituted triazoles, triazole N-oxides, and various fused ring systems, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In synthetic chemistry, 5-bromo-1-cyclopropyl-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate.

Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of antiviral, antifungal, and anticancer agents. Its triazole ring is a common motif in many biologically active molecules, contributing to its pharmacological properties.

Industry: In the agricultural industry, derivatives of this compound are explored for their potential as pesticides and herbicides. Additionally, it is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-1-cyclopropyl-1H-1,2,4-triazole varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. For example, it may inhibit fungal enzymes, leading to antifungal activity, or interfere with viral replication processes, providing antiviral effects.

Comparison with Similar Compounds

    5-Bromo-1-methyl-1H-1,2,4-triazole: Similar in structure but with a methyl group instead of a cyclopropyl group.

    5-Bromo-3-cyclopropyl-1H-1,2,4-triazole: Differing in the position of the bromine atom on the triazole ring.

Uniqueness: 5-Bromo-1-cyclopropyl-1H-1,2,4-triazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other triazoles may not be as effective.

Properties

CAS No.

2323631-79-2

Molecular Formula

C5H6BrN3

Molecular Weight

188

Purity

95

Origin of Product

United States

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